Acarbose Tridecaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

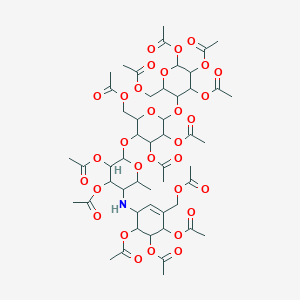

Acarbose Tridecaacetate is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is characterized by its complex structure, which includes multiple acetyl groups.

Mechanism of Action

Target of Action

Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .

Biochemical Pathways

The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Pharmacokinetics

Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .

Result of Action

The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .

Action Environment

The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .

Biochemical Analysis

Biochemical Properties

Acarbose Tridecaacetate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit α-glucosidase, an enzyme that hydrolyzes carbohydrates in the intestines . This inhibition results in reduced glucose absorption and improved post-prandial blood sugar levels .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. As an α-glucosidase inhibitor, it functions as a competitive and reversible inhibitor of this enzyme, blocking the degradation of starch and sucrose, and delaying the absorption of glucose and fructose in the alimentary tract .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of carbohydrates. It inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its mechanism of action, it is likely to interact with the digestive system where it inhibits α-glucosidase .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its mechanism of action, it is likely to be localized in the digestive system where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Tridecaacetate involves multiple acetylation steps. The starting material, acarbose, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Acarbose Tridecaacetate can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield acarbose.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research settings.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Acarbose.

Oxidation and Reduction: Various oxidized or reduced derivatives of acarbose.

Substitution: Substituted acarbose derivatives.

Scientific Research Applications

Acarbose Tridecaacetate is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Studying the reactivity and stability of acetylated compounds.

Biology: Investigating the effects of acetylation on biological activity.

Medicine: Exploring potential therapeutic applications of acarbose derivatives.

Industry: Developing new methods for the synthesis and purification of complex carbohydrates

Comparison with Similar Compounds

Acarbose: The parent compound, used clinically to manage type 2 diabetes.

Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.

Miglitol: A structurally different alpha-glucosidase inhibitor but with similar therapeutic effects

Uniqueness of Acarbose Tridecaacetate: this compound is unique due to its multiple acetyl groups, which confer different chemical properties compared to its parent compound, acarbose. These acetyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in research settings .

Biological Activity

Acarbose Tridecaacetate is a derivative of acarbose, an established α-glucosidase inhibitor used primarily in the management of diabetes. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to glycemic control and cardiovascular risk factors.

This compound functions by inhibiting enzymes such as pancreatic alpha-amylase and intestinal alpha-glucosidases. These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides. By blocking these enzymes, acarbose reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The compound mimics the transition state of the substrate, effectively locking up the enzyme and preventing carbohydrate digestion .

Biological Effects

1. Glycemic Control:

this compound has been shown to significantly reduce postprandial blood glucose levels. In clinical studies, it was observed that patients treated with acarbose experienced a decrease in fasting blood glucose (FBG) and glycated hemoglobin (HbA1c). For example, a meta-analysis indicated that acarbose therapy lowered HbA1c levels by approximately 0.8%, with more pronounced effects in patients with higher baseline HbA1c levels .

2. Lipid Profile Improvement:

Research has demonstrated that acarbose can positively influence lipid profiles. A study reported reductions in triglycerides (TG) and total cholesterol (TC) levels among patients using acarbose, suggesting its role in managing dyslipidemia associated with diabetes .

3. Cardiovascular Risk Factors:

The compound also shows promise in mitigating cardiovascular risks associated with diabetes. A meta-analysis indicated that acarbose treatment led to significant reductions in triglycerides (WMD = -13.89 mg/dL) and systolic blood pressure (WMD = -1.29 mmHg), highlighting its potential cardiovascular benefits . Furthermore, long-term use has been associated with decreased morbidity and mortality rates among diabetic patients .

Case Studies

Case Study 1: Clinical Efficacy in Type 2 Diabetes

In a randomized controlled trial involving patients with type 2 diabetes, participants receiving acarbose showed significant improvements in glycemic control compared to a placebo group. The study noted a reduction in postprandial glucose spikes and overall better management of blood sugar levels over the treatment duration .

Case Study 2: Impact on Lipid Metabolism

Another study focused on the effects of acarbose on lipid metabolism in diabetic patients. After 8 weeks of treatment, participants exhibited significant reductions in postprandial chylomicron levels and overall triglycerides, indicating improved lipid handling and potential cardiovascular protection .

Research Findings Summary

| Study | Findings | Outcome |

|---|---|---|

| Yu et al., 2023 | Reduced FBG by 3.55 mg/dL; TG by 13.89 mg/dL | Significant improvement in glycemic control |

| Cohen et al., 2015 | Decreased HbA1c by 0.8% | Enhanced long-term glycemic management |

| Macedo et al., 2004 | Lowered postprandial TG and chylomicron levels | Improved lipid profiles |

Properties

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.